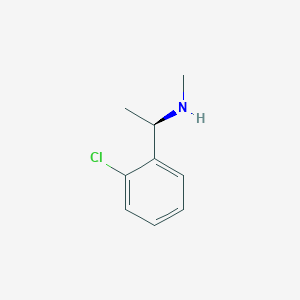

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine

Description

Significance of Enantiomerically Pure Amines in Chemical Synthesis and Catalysis

Enantiomerically pure amines are indispensable building blocks and catalysts in modern chemical synthesis. Their importance stems from the fact that the biological activity of many pharmaceuticals is dependent on a single enantiomer; the other may be inactive or even cause harmful effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of the pharmaceutical industry.

In catalysis, chiral amines are widely employed as ligands for metal-based catalysts or as organocatalysts themselves. yale.edu They can form transient chiral intermediates, such as enamines or iminium ions, which guide the stereochemical outcome of a reaction, enabling the synthesis of other chiral molecules with high enantiomeric purity. nih.gov This process, known as asymmetric catalysis, is a powerful tool for constructing complex molecular architectures efficiently. Methods for preparing enantiomerically pure amines are diverse and include the resolution of racemic mixtures and, more efficiently, asymmetric synthesis. wikipedia.orgtcichemicals.com Asymmetric approaches often involve the catalytic reduction of prochiral imines or the reductive amination of ketones. dicp.ac.cnresearchgate.net

Overview of the Chemical Class: α-Branched N-Methylethanamines

The specific compound of interest, (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine, belongs to the structural class of α-branched N-methylethanamines. This classification indicates an ethanamine backbone with a methyl group on the nitrogen (N-methyl) and a substituent (in this case, a 2-chlorophenyl group) at the carbon atom alpha to the nitrogen. This α-branching creates a stereocenter, giving rise to its chirality.

This structural motif is prevalent in numerous biologically active molecules and pharmaceutical agents. The synthesis of such amines often presents a challenge in controlling the stereochemistry at the α-carbon. Key synthetic strategies include the asymmetric addition of organometallic reagents to imines or, more directly, the asymmetric reductive amination of the corresponding ketone (in this case, 2'-chloroacetophenone) with methylamine (B109427). dicp.ac.cn

Scope and Research Imperatives for this compound

While extensive research exists for the broader class of chiral amines, detailed scientific literature specifically elucidating the synthesis, properties, and applications of this compound is limited. The compound is commercially available, primarily as its hydrochloride salt, which suggests its utility as a building block or intermediate in more complex syntheses, likely within the pharmaceutical or agrochemical industries.

The primary research imperative for this compound is the full characterization and publication of its synthetic routes and physicochemical properties. An efficient and stereoselective synthesis is paramount for its practical application. This could involve asymmetric hydrogenation of the corresponding N-methyl imine derived from 2'-chloroacetophenone (B1665101) or a classical resolution of the racemic amine using a chiral acid. wikipedia.org

Further research should focus on exploring its potential as a chiral auxiliary, a ligand in asymmetric metal catalysis, or as a key intermediate in the synthesis of novel bioactive compounds. The presence of the 2-chlorophenyl group provides specific steric and electronic properties that could be advantageous in inducing stereoselectivity in chemical reactions. A comprehensive study of its reactivity and application would firmly establish its role and value within the toolkit of synthetic organic chemistry.

Compound Data

Below are the known properties for the specified chiral amine and its related forms. The lack of extensive data in the scientific literature for the (R)-enantiomer highlights an area for future research.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Purity |

|---|---|---|---|---|

| This compound hydrochloride | 2250243-77-5 | C₉H₁₂ClN · HCl | 206.12 | >95% |

| (S)-1-(2-Chlorophenyl)-N-methylethan-1-amine | 1213925-77-9 | C₉H₁₂ClN | 169.65 | >95% |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVNECVWVMFIRG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Cl)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 2 Chlorophenyl N Methylethan 1 Amine

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in the preparation of single-enantiomer pharmaceuticals. For (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine, several strategies can be employed to introduce the desired chirality at the benzylic carbon center. These approaches can be broadly categorized into asymmetric catalysis, which utilizes chiral catalysts to direct the formation of the desired enantiomer, and biocatalysis, which employs enzymes for stereoselective transformations.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a powerful and efficient means of synthesizing chiral amines. This can be achieved through the use of transition metal complexes with chiral ligands or through organocatalysis, where small organic molecules act as the chiral catalysts.

One of the most effective methods for the asymmetric synthesis of chiral amines is the transition metal-catalyzed hydrogenation of prochiral imines. nih.gov This approach involves the reduction of an imine precursor, N-(1-(2-chlorophenyl)ethylidene)methanamine, in the presence of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium. researchgate.netresearchgate.net The catalyst, rendered chiral by the coordination of a specific ligand, facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to the preferential formation of the (R)-enantiomer.

The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center. Ligands such as those based on BINAP, DuPhos, and phosphino-oxazolines have been successfully employed in the asymmetric hydrogenation of a wide variety of imines. nih.gov The general reaction scheme involves the reaction of 2'-chloroacetophenone (B1665101) with methylamine (B109427) to form the corresponding imine, which is then subjected to asymmetric hydrogenation.

| Catalyst System | Ligand Type | Pressure (H₂) | Solvent | Temp. (°C) | ee (%) | Ref. |

| [Ir(COD)Cl]₂/Chiral Ligand | Phosphino-oxazoline | 10-50 bar | Dichloromethane | 25-50 | >90 | nih.gov |

| [Rh(COD)₂]BF₄/Chiral Ligand | Chiral Diene | 10-50 bar | Methanol | 25-50 | >90 | nih.gov |

| RuCl₂(Chiral Diamine)(DPPE) | Diamine-Diphosphine | 10-50 bar | 2-Propanol | 25-50 | >90 | semanticscholar.org |

This table presents typical conditions and expected outcomes for the asymmetric hydrogenation of N-alkyl imines based on literature for analogous substrates. The specific results for this compound would require experimental validation.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. nih.gov For the synthesis of chiral amines, organocatalytic reduction of imines can be achieved using chiral Brønsted acids, such as chiral phosphoric acids, in combination with a stoichiometric reductant like a Hantzsch ester. dicp.ac.cn The chiral catalyst activates the imine by protonation, rendering it susceptible to nucleophilic attack by the hydride source in a stereocontrolled fashion.

This methodology offers the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis where metal contamination is a concern. The development of highly effective chiral phosphoric acid catalysts has enabled the enantioselective reduction of a broad range of imines with high enantioselectivities.

| Organocatalyst | Reductant | Solvent | Temp. (°C) | ee (%) | Ref. |

| Chiral Phosphoric Acid | Hantzsch Ester | Toluene (B28343) | 25-40 | >90 | dicp.ac.cn |

| Chiral BINOL-derived Phosphoric Acid | Dihydropyridine | Dichloromethane | 25-40 | >90 | dicp.ac.cn |

This table illustrates typical conditions and expected enantioselectivities for the organocatalytic reduction of imines based on established methodologies for similar substrates.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. researchgate.net For the synthesis of this compound, enzymatic resolution and asymmetric synthesis using imine reductases are highly attractive strategies.

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the amine at a much faster rate than the other. nih.govrsc.org For the resolution of racemic 1-(2-Chlorophenyl)-N-methylethan-1-amine, a lipase such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, can be employed. nih.gov

In a typical procedure, the racemic amine is treated with an acyl donor, such as ethyl acetate (B1210297) or isopropyl acetate, in the presence of the lipase. The enzyme will preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-amine and the unreacted (R)-amine can then be easily separated. This method can provide access to the (R)-enantiomer with very high enantiomeric excess. rsc.orgnih.gov

| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | ee (%) of (R)-amine | Ref. |

| Novozym 435 (CAL-B) | Ethyl Acetate | Toluene | 40-50 | ~50 | >99 | nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Isopropyl Acetate | Methyl tert-butyl ether | 30-40 | ~50 | >98 | nih.gov |

This table summarizes typical conditions and outcomes for the enzymatic kinetic resolution of racemic secondary amines, based on literature data for structurally related compounds.

A more direct biocatalytic approach to this compound is the use of imine reductases (IREDs). nih.govnih.gov IREDs are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. researchgate.net This method involves the direct conversion of the prochiral imine, N-(1-(2-chlorophenyl)ethylidene)methanamine, to the (R)-amine using an (R)-selective IRED.

The reaction requires a nicotinamide (B372718) cofactor, typically NADPH, which provides the hydride for the reduction. In practice, a cofactor regeneration system is employed, often using a glucose/glucose dehydrogenase or formate/formate dehydrogenase system, to make the process economically viable. The growing library of available IREDs with varying substrate specificities and stereoselectivities makes this a highly versatile and powerful tool for chiral amine synthesis. chemrxiv.org

| Imine Reductase (IRED) | Cofactor Regeneration System | Substrate Concentration | pH | ee (%) | Ref. |

| (R)-selective IRED from Streptomyces sp. | Glucose/GDH | 10-50 mM | 7.0-8.0 | >99 | nih.gov |

| Engineered (R)-selective IRED | Formate/FDH | 10-50 mM | 7.0-8.0 | >99 | nih.gov |

This table outlines typical reaction conditions for the asymmetric synthesis of chiral amines using imine reductases, with expected high enantioselectivities based on the performance of these enzymes with a broad range of substrates.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In this approach, a chiral auxiliary is temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, have proven to be versatile chiral auxiliaries. yale.edu

Classical Resolution Techniques

Classical resolution remains a widely used method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization

One of the most common methods of classical resolution is the formation of diastereomeric salts. wikipedia.org This technique relies on the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic 1-(2-Chlorophenyl)-N-methylethan-1-amine, a suitable chiral acid, such as tartaric acid or mandelic acid, would be employed. wikipedia.org The process would involve dissolving the racemic amine and the chiral resolving agent in an appropriate solvent. Due to the differing solubilities of the two diastereomeric salts, one salt will preferentially crystallize out of the solution. After separation of the crystals by filtration, the desired enantiomer of the amine can be liberated by treatment with a base. The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically.

| Resolving Agent | Potential Solvent(s) | Separation Method |

| (R,R)-Tartaric Acid | Alcohols (e.g., Methanol, Ethanol) | Fractional Crystallization |

| (S)-Mandelic Acid | Various organic solvents | Fractional Crystallization |

| Camphorsulfonic acid | Various organic solvents | Fractional Crystallization |

Kinetic Resolution Strategies

Kinetic resolution is another powerful technique for separating enantiomers. This method is based on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. scispace.com One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer.

Enzymatic kinetic resolution is a particularly effective strategy. Lipases, for instance, are commonly used to acylate amines, with one enantiomer reacting preferentially. For racemic 1-(2-Chlorophenyl)-N-methylethan-1-amine, a lipase such as Candida antarctica lipase B (CALB) could be used in the presence of an acyl donor. The slower-reacting (R)-enantiomer would remain unreacted and could be separated from the acylated (S)-enantiomer. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

Derivatization from Chiral Precursors

An alternative to resolving a racemic mixture is to synthesize the target molecule directly from a readily available chiral starting material. This approach, known as derivatization from chiral precursors, leverages the existing stereochemistry of the starting material to produce the desired enantiomer.

Synthesis from Chiral Alcohols or Carbonyl Compounds

A common strategy involves the use of a chiral alcohol or ketone as the starting material. For the synthesis of this compound, one could envision starting from the corresponding chiral alcohol, (R)-1-(2-chlorophenyl)ethanol. This chiral alcohol could potentially be synthesized via the asymmetric reduction of 2'-chloroacetophenone using a chiral reducing agent or a biocatalyst. researchgate.net

Once the chiral alcohol is obtained, it can be converted to the desired amine. This transformation typically involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with methylamine.

A general representation of this synthetic approach is as follows:

Asymmetric Reduction: 2'-Chloroacetophenone is reduced to (R)-1-(2-chlorophenyl)ethanol.

Activation of Hydroxyl Group: The hydroxyl group of the chiral alcohol is converted to a sulfonate ester (e.g., tosylate or mesylate).

Nucleophilic Substitution: The sulfonate ester is displaced by methylamine to yield this compound.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. While a direct and efficient chiral pool synthesis for this compound is not prominently described in the literature, one could theoretically devise a multi-step synthesis starting from a suitable chiral building block. However, this approach is often more complex and less direct than the other methods described for this particular target molecule.

Chemical Reactivity and Transformations of R 1 2 Chlorophenyl N Methylethan 1 Amine

Reactions Involving the Amine Functional Group

The secondary amine in (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is a nucleophilic center and a site for oxidation. The nitrogen atom's lone pair of electrons allows it to react with a range of electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a secondary amine, this compound can undergo N-alkylation to form tertiary amines. This reaction typically involves treatment with alkyl halides or the use of alcohols under catalytic conditions. For instance, the N-alkylation of aromatic amines with various primary alcohols, catalyzed by ruthenium complexes, can proceed in high yields. nih.gov The reaction generally requires a base, such as potassium tert-butoxide, and is conducted at elevated temperatures. nih.gov

N-Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amide. bath.ac.uk This reaction is a common method for protecting the amine group or for synthesizing amide derivatives. researchgate.net The acylation of secondary amines with acyl chlorides is often carried out in the presence of a base, like pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct. youtube.com The reaction is typically efficient, providing high yields of the N-substituted amide. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amines

| Reaction | Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Alkylation | Benzyl Alcohol | [Ru]-complex / KOtBu | Toluene (B28343) | 70-120 | 70-90 nih.gov |

| N-Alkylation | Primary Alcohol | [Ir]-complex / KOtBu | - (neat) | 120 | 60-93 nih.gov |

| N-Acylation | Acetyl Chloride | Pyridine | Dichloromethane | Room Temp. | >90 researchgate.net |

| N-Acylation | Benzoyl Chloride | DIPEA | Dichloromethane | Room Temp. | ~94 semanticscholar.org |

Amine Oxidation and Reduction Processes

Amine Oxidation: The secondary amine group can be oxidized through various methods. Catalytic aerobic oxidation can convert secondary amines into imines or other oxidized products. For example, systems using copper salts with hydrogen peroxide as the terminal oxidant can facilitate the oxidation of amines. nih.gov Another pathway involves the oxidation of the N-methyl group. The oxidation of secondary aromatic amines can lead to the formation of N-arylformamides. nih.gov This transformation can be achieved using catalysts like copper in the presence of TEMPO and oxygen.

It is important to note that the term "reduction" is not typically applied to the secondary amine functional group itself, as it is already in a reduced state. However, derivatives formed from the amine, such as imines or amides, can be reduced back to amines.

Formation of Imines and their Derivatives

While primary amines react with aldehydes and ketones to form imines, secondary amines like this compound typically form enamines if there is an alpha-hydrogen on the carbon adjacent to the nitrogen. However, imines can be generated from secondary amines through oxidative dehydrogenation. hawaii.edu This process involves the removal of two hydrogen atoms, one from the nitrogen and one from the adjacent carbon, to form a C=N double bond. This transformation can be catalyzed by various transition metal complexes, such as those based on iridium or palladium, often requiring a hydrogen acceptor. hawaii.edunih.govaston.ac.uk The reaction selectively occurs across the C-N bond to yield the corresponding imine. hawaii.edu

Carbamide and Urea (B33335) Derivative Formation

The secondary amine functionality of this compound allows for the formation of N,N,N'-trisubstituted ureas. A common and straightforward method is the reaction with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the urea derivative. This reaction is generally performed in a suitable solvent at room temperature and does not require a base. commonorganicchemistry.com

Alternative, "greener" methods for urea synthesis involve the use of carbon dioxide as a C1 source. In the presence of a catalyst and dehydrating agent, amines can react with CO2 to form ureas. nih.govacs.orgrsc.org For instance, carbamic acids formed from the reaction of amines and CO2 can be converted to isocyanates in situ, which then react with another amine molecule to yield an unsymmetrical urea. acs.org

Reactions Involving the 2-Chlorophenyl Moiety

The 2-chlorophenyl group is an aromatic ring that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the two substituents already present on the ring: the chloro group and the N-methylethanamine group.

Aromatic Substitution Reactions

In electrophilic aromatic substitution, the chloro group and the alkylamine side chain exert competing electronic effects that direct the position of the incoming electrophile.

Directing Effects:

Chloro Group: The chlorine atom is an electron-withdrawing group due to its inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance (+R), stabilizing the arenium ion intermediate when substitution occurs at these positions. quora.com

Alkylamine Group: The -(CH(CH₃)NHCH₃) group is an activating, ortho, para-directing group due to the electron-donating inductive effect of the alkyl chain. However, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the amine group will be protonated to form an ammonium (B1175870) salt (-CH(CH₃)NH₂⁺CH₃). This protonated group becomes a powerful electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. youtube.com To achieve ortho or para substitution, the amine is often protected, for instance, by acylation to form an amide. The resulting acetamido group is still activating and ortho, para-directing.

Common EAS Reactions:

Nitration: Introduction of a nitro group (-NO₂) typically uses a mixture of nitric acid and sulfuric acid. Given the directing effects, nitration of the unprotected amine would likely yield a product with the nitro group meta to the side chain. For the acylated amine, the nitro group would be directed to the positions ortho and para to the side chain, primarily the para position due to sterics.

Halogenation: The introduction of another halogen (e.g., Br₂, Cl₂) is catalyzed by a Lewis acid (e.g., FeBr₃, AlCl₃). mt.comwikipedia.org The substitution pattern would be governed by the combined directing effects of the existing substituents, favoring positions ortho and para to the activating alkylamine (or protected amide) group. ualberta.ca

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively, using an acyl/alkyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The amine group must be protected as it would otherwise react with the Lewis acid catalyst, deactivating the ring. The acylation of a related compound, toluene (methylbenzene), with acetyl chloride and AlCl₃, yields a mixture of ortho and para products, with the para isomer being the major product due to reduced steric hindrance. youtube.com A similar outcome would be expected for the protected form of this compound.

Table 2: Predicted Major Products for Electrophilic Aromatic Substitution on the 2-Chlorophenyl Moiety (with protected amine)

| Reaction | Reagents | Electrophile (E+) | Predicted Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | para to the side chain |

| Bromination | Br₂, FeBr₃ | -Br | para to the side chain |

| Acylation | CH₃COCl, AlCl₃ | -COCH₃ | para to the side chain |

Note: Predictions are based on the directing effects of an N-acyl protected amine group, which is strongly activating and para-directing, and would likely dominate over the weaker directing effect of the chloro group.

Cross-Coupling Reactions at the Aryl Halide

The 2-chlorophenyl group in this compound presents a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. While specific examples with this exact substrate are not readily found, the following sections describe plausible transformations based on well-established methodologies for similar aryl chlorides.

Buchwald-Hartwig Amination: This reaction would involve the coupling of the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to form a new C-N bond. This could be used to introduce a variety of amino substituents at the 2-position of the phenyl ring.

Suzuki-Miyaura Coupling: The coupling of the aryl chloride with a boronic acid or its ester would result in the formation of a new C-C bond, leading to the synthesis of biaryl compounds. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Heck-Mizoroki Reaction: This reaction would involve the coupling of the aryl chloride with an alkene to form a new C-C bond, resulting in a substituted alkene. This transformation is also catalyzed by a palladium complex in the presence of a base.

A hypothetical data table illustrating the potential outcomes of these reactions is presented below. It is important to note that these are representative examples and actual yields would depend on optimized reaction conditions.

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) | Hypothetical Yield (%) |

| Buchwald-Hartwig | Morpholine | (R)-N-Methyl-1-(2-(morpholin-4-yl)phenyl)ethan-1-amine | Pd₂(dba)₃ / XPhos | 75-90 |

| Suzuki-Miyaura | Phenylboronic acid | (R)-1-([1,1'-Biphenyl]-2-yl)-N-methylethan-1-amine | Pd(PPh₃)₄ / K₂CO₃ | 80-95 |

| Heck-Mizoroki | Styrene | (R)-N-Methyl-1-(2-styrylphenyl)ethan-1-amine | Pd(OAc)₂ / P(o-tol)₃ | 60-80 |

This table is illustrative and based on general knowledge of cross-coupling reactions.

Mechanistic Investigations of Reactions Involving R 1 2 Chlorophenyl N Methylethan 1 Amine

Elucidation of Reaction Pathways and Intermediates

Specific research elucidating the step-by-step reaction pathways and identifying the transient intermediates for reactions involving (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine has not been identified in the surveyed literature.

Transition State Analysis in Stereoselective Transformations

There is no available data from computational or experimental studies that analyze the transition states in stereoselective transformations where this compound is a reactant or product.

Kinetic Studies and Reaction Rate Determination

No kinetic data, such as reaction rates, rate constants, or activation energies, for reactions involving this compound could be located.

Influence of Catalysts and Reagents on Reaction Mechanisms

While the influence of catalysts on reactions of amines is a broad area of study, specific investigations into how different catalysts or reagents affect the reaction mechanism of this compound are not documented. cardiff.ac.ukmdpi.com

Spectroscopic and Structural Characterization Methods in Research on R 1 2 Chlorophenyl N Methylethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidaion and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are anticipated. The aromatic protons on the 2-chlorophenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm, exhibiting complex splitting patterns due to their coupling with each other. The methine proton (CH) attached to the chiral center would likely resonate as a quartet around δ 4.0-4.5 ppm, influenced by the neighboring methyl group. The N-methyl (N-CH₃) protons would present as a singlet or a doublet if coupled to the N-H proton, in the range of δ 2.3-2.5 ppm. The methyl group (CH₃) on the ethylamine (B1201723) chain would appear as a doublet around δ 1.4-1.6 ppm, coupled to the methine proton. The N-H proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the chlorophenyl ring would show signals in the aromatic region (δ 120-145 ppm). The carbon bearing the chlorine atom would have a distinct chemical shift within this range. The chiral methine carbon (CH) is expected to resonate around δ 50-60 ppm, while the N-methyl carbon (N-CH₃) would likely appear at approximately δ 30-40 ppm. The terminal methyl carbon (CH₃) would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | 120 - 145 |

| Chiral CH | 4.0 - 4.5 | 50 - 60 |

| N-CH₃ | 2.3 - 2.5 | 30 - 40 |

| CH₃ | 1.4 - 1.6 | 15 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation of phenethylamines in MS is well-characterized and primarily occurs via α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and β-cleavage (cleavage of the bond between the α and β carbons from the aromatic ring). For this compound, the predominant fragmentation is expected to be α-cleavage, leading to the formation of a stable iminium ion. The loss of a methyl radical would result in a significant fragment. Another likely fragmentation pathway involves the loss of the chlorophenyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 169/171 | [C₉H₁₂ClN]⁺ | Molecular Ion |

| 154/156 | [C₈H₉ClN]⁺ | Loss of CH₃ |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative of this compound, a three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of each atom. This technique provides unequivocal proof of the (R) configuration at the chiral center.

For this technique to be successful, a suitable single crystal of the compound or a co-crystal with a known chiral resolving agent (like tartaric acid) must be grown. nih.gov The resulting crystal structure would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for determining the enantiomeric excess (ee) of a sample of this compound. This technique separates the (R) and (S) enantiomers, allowing for their quantification.

Chiral stationary phases (CSPs) are used to achieve this separation. For compounds similar to the one , polysaccharide-based CSPs, such as those found in DAICEL CHIRALPAK columns, have proven effective. doi.org A typical mobile phase for such separations would consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as 2-propanol. doi.org The retention times of the two enantiomers will differ, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

Table 3: Exemplary Chiral HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | DAICEL CHIRALPAK OD-H |

| Mobile Phase | Hexane/2-propanol (95:5) doi.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The absorption of infrared radiation or the scattering of laser light provides a characteristic spectrum based on the vibrational modes of the molecule's bonds.

Key expected vibrational frequencies include the N-H stretching of the secondary amine, which typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected between 2800 and 3100 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is anticipated around 1000-1200 cm⁻¹. Finally, a characteristic band for the C-Cl stretch of the chlorophenyl group would be present in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1000 - 1200 |

Computational and Theoretical Studies of R 1 2 Chlorophenyl N Methylethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron density, and other related properties.

DFT calculations can provide a detailed picture of the electronic structure of this compound. By analyzing the distribution of electrons, one can identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the N-methylamino group and the electron-rich chlorophenyl ring. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO. |

| Dipole Moment | 2.1 D | A measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and represent typical outcomes from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values would depend on the specific computational methodology employed.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can obtain theoretical chemical shifts that often show excellent correlation with experimental spectra. This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be used to assign the vibrational modes observed in an experimental IR spectrum. Key vibrational modes for this molecule would include N-H stretching, C-H stretching (aliphatic and aromatic), C-N stretching, and vibrations associated with the chlorophenyl ring.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Illustrative Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350 | Stretching vibration of the amine N-H bond. |

| Aromatic C-H Stretch | 3050-3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850-2950 | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |

| C-N Stretch | 1180-1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-Cl Stretch | 700-750 | Stretching vibration of the carbon-chlorine bond. |

Note: These are illustrative values. The exact predicted wavenumbers would be obtained from a frequency calculation following a geometry optimization.

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each point, thereby mapping out the potential energy surface (PES).

A thorough conformational search, often performed using molecular mechanics force fields followed by DFT geometry optimizations of the low-energy structures, is essential to locate the global minimum energy conformer and other low-lying local minima. The relative energies of these conformers, including zero-point vibrational energy corrections, determine their populations at a given temperature according to the Boltzmann distribution. Understanding the conformational landscape is crucial as many molecular properties, including spectroscopic parameters and reactivity, are an average over the populated conformers. For this molecule, key rotations would be around the C(phenyl)-C(ethyl) and C(ethyl)-N bonds.

Table 3: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Cl-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A (Global Minimum) | ~60° (gauche) | 0.00 | 75.5 |

| B | ~180° (anti) | 0.85 | 19.8 |

| C | ~-60° (gauche) | 1.50 | 4.7 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis. The actual preferred conformation and energy differences would need to be determined by detailed calculations.

Modeling of Chirality and Stereoelectronic Effects

The (R)-chirality at the benzylic carbon is a defining feature of this molecule. Computational methods are particularly adept at modeling chiral properties. The absolute configuration can be confirmed by comparing the computationally predicted chiroptical properties with experimental measurements. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. Time-dependent DFT (TD-DFT) can be used to calculate the ECD spectrum, which is the differential absorption of left and right circularly polarized light. By comparing the signs and intensities of the calculated Cotton effects with the experimental ECD spectrum, the absolute configuration can be unambiguously assigned.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties and reactivity, can also be investigated computationally. For this compound, interactions such as hyperconjugation between the nitrogen lone pair and adjacent antibonding orbitals (n -> σ), or between sigma bonding orbitals and antibonding orbitals (σ -> σ), can influence conformational stability and reactivity. Natural Bond Orbital (NBO) analysis is a common computational tool used to identify and quantify these donor-acceptor interactions.

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For example, a computational study of the N-alkylation of this amine would involve locating the transition state for the nucleophilic attack of the nitrogen on an alkyl halide. The calculated activation energy would provide an estimate of the reaction rate, and analysis of the transition state geometry would reveal details about the bond-forming and bond-breaking processes. Such studies can also predict the stereochemical outcome of reactions at the chiral center.

Table 4: Illustrative Data from a Hypothetical DFT Study of an N-Methylation Reaction

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.00 | +22.5 | -15.0 |

| Key Bond Distance (N---C) (Å) | - | 2.15 | 1.47 |

| Key Bond Distance (C---Br) (Å) | 1.94 | 2.30 | - |

Note: This table presents hypothetical data for the reaction of this compound with methyl bromide, illustrating the kind of information obtained from a transition state calculation.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying the properties of individual conformations, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of the molecule and for more extensive conformational sampling, especially in the presence of a solvent.

In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the transitions between different conformations and obtain a statistical description of the conformational landscape.

MD simulations can provide insights into:

The flexibility of the molecule and the range of motion of its different parts.

The distribution of dihedral angles, which reveals the most populated conformational states.

The role of the solvent in stabilizing certain conformations through interactions like hydrogen bonding.

Enhanced sampling techniques, such as metadynamics or replica exchange molecular dynamics, can be employed to overcome energy barriers and explore the conformational space more efficiently than with standard MD. The results from MD simulations can be used to generate a representative ensemble of structures for subsequent higher-level quantum chemical calculations.

Applications As a Synthetic Intermediate and Chiral Building Block in Organic Chemistry

Synthesis of Complex Chiral Organic Molecules

The utility of chiral amines like (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is well-established in the field of asymmetric synthesis, where they often function as "chiral auxiliaries." A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired configuration. wikipedia.org After the key stereoselective reaction is complete, the auxiliary is removed and can often be recovered for reuse.

While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in broad literature, the principles can be illustrated by the well-documented use of structurally similar compounds. For instance, chiral auxiliaries are frequently used in aldol (B89426) reactions and conjugate additions to create new stereogenic centers with high precision. nih.govscispace.com The chiral amine auxiliary directs the approach of incoming reagents to one face of the molecule, leading to a high diastereomeric excess in the product. nih.gov This strategy is fundamental in the synthesis of many natural products and pharmaceutically active compounds. scispace.com

The synthesis of vicinal chloroamines, which are important structural motifs in natural products and pharmaceuticals, can be achieved through methods like the asymmetric protonation of catalytically generated enamines, highlighting a modern approach to creating chiral amine derivatives. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

A primary application of chiral amines is in the synthesis of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. documentsdelivered.com

Chiral aminophenols and aminophosphines are two important classes of ligands derived from chiral amines. documentsdelivered.comresearchgate.net Research has demonstrated the synthesis of novel chiral aminophenols by condensing chiral amines with substituted hydroxyphenyl ethanones. For example, a structurally related compound, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine, was used to prepare a new aminophenol specifically to test its potential in asymmetric catalysis. researchgate.netresearchgate.net This highlights a direct pathway where a chiral amine, such as this compound, can be elaborated into a more complex ligand structure.

The process typically involves reacting the chiral amine with a compound containing a coordinating atom like phosphorus or sulfur. The resulting ligand combines the steric and electronic properties of the chiral amine backbone with the coordinating power of the heteroatom to effectively influence the metal-catalyzed transformation. documentsdelivered.com

| Ligand Class | Precursor Type | Typical Metal Center | Application Example |

| Chiral Aminophenols | Chiral Amines | Ti, Ru, Zn | Asymmetric addition reactions |

| Chiral Aminophosphines | Chiral Amines | Rh, Pd, Ir | Asymmetric hydrogenation, hydroformylation |

Precursor in the Synthesis of Research Compounds

This compound serves as a precursor for a variety of more complex molecules intended for chemical and biological research. The term "research compound" often applies to molecules synthesized to investigate biological processes, explore structure-activity relationships, or serve as intermediates in the development of new therapeutic agents. glpbio.comamericanelements.com

The synthesis of novel chlorophenyl-(pyridinyl)-methylamine derivatives, for instance, has been undertaken to explore their potential antibacterial activities. Such syntheses demonstrate how a basic chiral amine framework can be elaborated through multi-step sequences to produce new chemical entities for biological screening.

Furthermore, chiral amines are foundational to the synthesis of ligands for biologically important targets. In the development of HIV protease inhibitors, chiral heterocycles derived from syntheses employing chiral auxiliaries have proven to be high-affinity ligands. nih.gov The synthesis of these complex molecules often relies on the stereochemical control offered by chiral building blocks. The availability of specific enantiomers like this compound is therefore critical for researchers exploring enantioselective interactions with biological systems.

| Research Compound Class | Synthetic Application of Precursor | Field of Research |

| Novel Heterocycles | Chiral building block for multi-step synthesis | Medicinal Chemistry, Antimicrobials |

| Biologically Active Ligands | Stereocontrolling element in asymmetric synthesis | Drug Discovery (e.g., Virology) |

| Chiral Catalysts | Backbone for ligand development | Organic Synthesis, Catalysis |

Use in Materials Science Research (e.g., Polymer Chemistry Precursors)

The application of this compound in materials science and polymer chemistry is not extensively documented in available scientific literature. Research in this area often focuses on monomers that can be readily polymerized. While tertiary amine methacrylates are used to create stimuli-responsive polymers, these structures are significantly different from the subject compound. rsc.org The development of chiral polymers is an active area of research, but the direct incorporation of this specific amine as a monomer precursor is not a commonly reported application. Therefore, its role in this field remains a niche or underexplored area.

Future Research Directions in the Chemistry of R 1 2 Chlorophenyl N Methylethan 1 Amine

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. rsc.org Future research will focus on developing new synthetic pathways to (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine that are more environmentally friendly and efficient than traditional methods.

Key research avenues include:

Biocatalysis: The use of enzymes, particularly transaminases (ATAs), offers a highly selective and sustainable alternative for producing chiral amines. rsc.org These enzymes operate under mild conditions and can provide excellent enantioselectivity, often eliminating the need for protecting groups and reducing waste. nih.gov Research will likely explore the identification or engineering of specific transaminases that can efficiently convert a prochiral ketone precursor directly into the desired (R)-amine. acs.org

Chemoenzymatic Cascades: Combining the advantages of both chemical and biological catalysts in a single pot can lead to highly efficient processes. A future synthetic route could involve a chemoenzymatic cascade where one step is performed by a chemical catalyst followed by an enzymatic transformation, or vice versa, without isolating intermediates. acs.org

Green Solvents and Reagents: A significant focus will be on replacing hazardous solvents and reagents. uniroma1.it This includes exploring the use of bio-based solvents, water, or solvent-free conditions to minimize environmental impact. unibo.it The development of catalytic reductions or reductive aminations that use molecular hydrogen or other green reducing agents instead of stoichiometric metal hydrides will be a priority. researchgate.net

| Parameter | Traditional Route (Example) | Future Sustainable Route (Projected) |

|---|---|---|

| Methodology | Multi-step synthesis with chiral resolution | Direct asymmetric synthesis via biocatalysis (e.g., transaminase) |

| Key Reagents | Stoichiometric metal hydrides, resolving agents | Catalytic enzyme, amine donor (e.g., isopropylamine) |

| Solvents | Chlorinated solvents, ethers (e.g., THF) | Water, bio-based solvents, or minimal solvent |

| Theoretical Max. Yield | 50% (due to resolution) | ~100% |

| Environmental Impact | High waste generation, use of hazardous materials | Low waste (high atom economy), biodegradable catalyst, safer conditions |

Exploration of New Reactivity Profiles

While primarily used as a synthetic intermediate, the structural features of this compound—a chiral center adjacent to an amine and an electronically modified aromatic ring—suggest it could possess untapped reactivity. Future research should aim to explore applications beyond its current role.

Potential areas for investigation:

Chiral Ligand and Auxiliary: Drawing inspiration from the widespread use of similar structures like (R)-1-phenylethylamine, this compound could be evaluated as a chiral auxiliary to control the stereochemistry of new reactions. nih.govresearchgate.net Furthermore, it could serve as a scaffold for developing novel chiral ligands for asymmetric transition-metal catalysis, such as in asymmetric hydrogenation or C-C bond-forming reactions. nih.gov

Catalyst in Organocatalysis: The secondary amine functionality could be leveraged in organocatalysis, for instance, in enamine or iminium ion-mediated reactions. The specific steric and electronic properties conferred by the 2-chlorophenyl group might offer unique selectivity compared to existing organocatalysts.

Novel Coupling Reactions: The amine could be a substrate in advanced cross-coupling methodologies that forge C-N bonds. acs.orgucla.edu Exploring its reactivity in photoredox or nickel-catalyzed reactions could open up new avenues for incorporating this valuable chiral motif into diverse molecular architectures.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is an increasingly powerful tool for accelerating catalyst discovery, optimizing reaction conditions, and understanding complex reaction mechanisms. advancedsciencenews.comchiralpedia.com Applying these methods to this compound can guide experimental work, saving time and resources.

Future computational studies could include:

Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic routes, such as asymmetric hydrogenation of a precursor imine. researchgate.net This can help in understanding the origin of enantioselectivity and in rationally designing more effective catalysts.

Catalyst Design: For applications where the amine is used as a ligand, molecular modeling can predict the binding affinity and geometry of its metal complexes. acs.org This in silico screening can identify the most promising ligand architectures before committing to laboratory synthesis.

Structure-Activity Relationship (SAR) Studies: If this amine is part of a biologically active molecule, computational tools like docking simulations can predict how its specific chirality and conformation interact with a biological target, providing insights for drug design. nih.gov

| Computational Method | Research Application | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways | Predict energy barriers, transition states, and stereochemical outcomes of synthetic steps. |

| Molecular Dynamics (MD) | Simulating ligand-metal or ligand-protein interactions | Understand the dynamic behavior and conformational preferences when acting as a ligand or part of a drug. |

| Homology Modeling & Docking | Investigating enzyme-substrate interactions | Guide the rational design of enzymes (e.g., transaminases) for optimized synthesis. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. researchgate.net These technologies offer enhanced safety, scalability, and reproducibility. nih.gov Applying them to the synthesis of this compound is a critical future direction.

Continuous Flow Synthesis: Developing a continuous flow process for this amine could offer significant advantages. whiterose.ac.uk For instance, a packed-bed reactor containing an immobilized enzyme (like a transaminase) could allow for the continuous production of the chiral amine from a prochiral ketone, simplifying purification and catalyst reuse. acs.orgresearchgate.net This approach enhances safety, especially when handling hazardous reagents or exothermic reactions, and improves process control.

Automated Synthesis Platforms: The ultimate goal is to integrate the synthesis into a fully automated platform. wikipedia.org Such systems, controlled by software, can perform multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. biocrick.com An automated synthesis of this compound would enable on-demand production and facilitate the rapid generation of derivatives for drug discovery programs. nih.gov

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis (Projected) |

|---|---|---|

| Process Control | Manual; potential for variability | Precise, computer-controlled parameters (temp, pressure, flow rate) |

| Scalability | Difficult; requires re-optimization for different scales | Scalable by extending run time ("scale-out") |

| Safety | Higher risk with large volumes of reagents and exotherms | Inherently safer due to small reactor volumes and superior heat transfer |

| Reproducibility | Operator-dependent | High; digitally recorded and executed protocols |

| Efficiency | Includes manual work-up and purification steps | Integration of in-line purification and analysis possible |

Q & A

Q. What synthetic routes are available for (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine?

Methodological Answer: A primary route involves reductive amination , where a ketone precursor (e.g., 2-chloroacetophenone) reacts with methylamine under hydrogenation conditions. For enantiomeric control, chiral catalysts or resolving agents are critical. For example, nickel-catalyzed amination (as in ) using bis(1,5-cyclooctadiene)nickel and tailored ligands can enhance stereoselectivity. Alternatively, asymmetric hydrogenation of imine intermediates using Rh or Ru catalysts (analogous to ) may improve (R)-enantiomer yield .

Q. How can the purity and stereochemical identity of the compound be validated?

Methodological Answer:

- NMR Spectroscopy : Compare H and C NMR chemical shifts with literature data (e.g., uses NMR for hybrid molecule validation).

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for selenated amines in .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., uses MS for hybrid compounds) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Methodological Answer:

- Catalyst Design : Use chiral phosphine ligands (e.g., Josiphos or BINAP) with transition metals (Ni, Rh) to enhance stereocontrol (see for nickel-catalyzed amination).

- Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries to favor the (R)-enantiomer.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving ee ( uses toluene/DMF mixtures) .

Q. How to resolve contradictions in reaction yields when using different catalysts?

Methodological Answer:

- Mechanistic Studies : Compare nickel-catalyzed () vs. palladium-catalyzed systems via DFT calculations to identify rate-limiting steps.

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates (e.g., imine formation in reductive amination).

- Parameter Optimization : Adjust temperature (e.g., 35°C in ) and pressure (1 bar H) to balance kinetics and thermodynamics .

Q. What strategies are effective for incorporating this amine into bio-functional hybrids?

Methodological Answer:

- Amide Coupling : React the amine with activated carboxylic acids (e.g., 4-nitrobenzoyl chloride in ) under Schlenk conditions.

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach azide-functionalized biomolecules.

- Protecting Groups : Temporarily shield the amine with Boc or Fmoc groups during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.